molecular formula C11H15F2N3O2 B2522938 Ethyl 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 2248290-28-8

Ethyl 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B2522938
CAS No.: 2248290-28-8
M. Wt: 259.257
InChI Key: SHBXVEADZMYGRA-UHFFFAOYSA-N
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Description

Ethyl 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidine derivatives are synthetically available compounds that are being extensively studied due to their diverse biological activity . They have been found to have antibacterial, cytotoxic, antifungal, and antitumor activity .


Synthesis Analysis

The synthesis of this compound is based on the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction in acetic acid leads to 7-difluoromethylpyrazolo[1,5-a]pyrimidines, whereas 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives are predominantly formed in trifluoroacetic acid .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine ring, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring . The compound also contains a difluoromethyl group and an ethyl ester group .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily based on its reactivity as a pyrazolo[1,5-a]pyrimidine derivative . These reactions include cyclocondensation with 5-aminopyrazoles and 1,3-dicarbonyl compounds .

Future Directions

The future directions for the study of this compound could involve further exploration of its biological activity and potential applications in medicine, given the known activities of pyrazolo[1,5-a]pyrimidine derivatives . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Properties

IUPAC Name

ethyl 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N3O2/c1-3-18-11(17)7-5-9-14-6(2)4-8(10(12)13)16(9)15-7/h5-6,8,10,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBXVEADZMYGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C(CC(NC2=C1)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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